![molecular formula C8H13NO2 B1287604 1-Acetylazepan-4-one CAS No. 50492-23-4](/img/structure/B1287604.png)
1-Acetylazepan-4-one
Overview
Description
1-Acetylazepan-4-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Biological Activity
1-Acetylazepan-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a cyclic compound belonging to the class of azepanes, characterized by a seven-membered ring containing one nitrogen atom. Its structure can be represented as follows:
This compound features an acetyl group at the nitrogen position, which significantly influences its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Rho Kinase : Research indicates that this compound may act as an inhibitor of Rho kinase, a crucial enzyme involved in various cellular processes including smooth muscle contraction and cell proliferation. Inhibition of Rho kinase has therapeutic implications for conditions such as hypertension and cardiovascular diseases .
- Antioxidant Properties : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant activity, potentially reducing oxidative stress in cells. This property can be beneficial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : Some derivatives of azepanones have shown promise in modulating inflammatory pathways, indicating that this compound might have similar effects. This could make it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Rho Kinase Inhibition | Reduced smooth muscle contraction | |
Antioxidant Activity | Decreased oxidative stress | |
Anti-inflammatory | Modulation of inflammatory markers |
Case Study 1: Rho Kinase Inhibition
In a study examining the effects of Rho kinase inhibitors, compounds structurally related to this compound demonstrated significant reductions in vascular smooth muscle contraction. This suggests potential applications in treating hypertension and related cardiovascular disorders. The study highlighted the importance of structural modifications in enhancing inhibitory activity against Rho kinase .
Case Study 2: Antioxidant Activity
Research published in a pharmacological journal explored the antioxidant capabilities of azepanone derivatives. The findings indicated that these compounds could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant for developing therapeutics aimed at neurodegenerative diseases where oxidative stress plays a critical role .
Case Study 3: Anti-inflammatory Response
A recent investigation into the anti-inflammatory properties of azepanone derivatives found that they could significantly reduce pro-inflammatory cytokines in vitro. The results suggest that this compound may inhibit pathways leading to inflammation, making it a potential candidate for further development as an anti-inflammatory agent .
Scientific Research Applications
Medicinal Chemistry Applications
1-Acetylazepan-4-one has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological systems, making it a candidate for drug development.
- Inhibition of Cysteine Proteases : Research has indicated that compounds similar to this compound can act as inhibitors of cysteine proteases, which play a crucial role in various diseases, including cancer and autoimmune disorders. For instance, studies have shown that certain azepane derivatives can inhibit cathepsins, which are involved in antigen processing and T cell activation .
- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Azepane derivatives have been linked to the modulation of histamine receptors, indicating a role in managing conditions such as allergies and sleep disorders .
Polymer Synthesis
This compound has been utilized in the synthesis of polymers, particularly polyamides.
- Polyamide Production : A study demonstrated the use of this compound in conjunction with N-heterocyclic carbenes and Lewis acids to facilitate the polymerization of ε-caprolactam into polyamide 6. This method allows for the production of polymers with enhanced properties and stability, making it suitable for various industrial applications .
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its versatile reactivity.
- Synthesis of Chiral Compounds : this compound has been employed in the development of enantioenriched compounds through catalytic processes. Its ability to participate in reactions such as borylative migration has led to the synthesis of novel cyclic and heterocyclic chiral boronates, which are valuable intermediates in medicinal chemistry .
Case Study 1: Inhibition of Cathepsins
A study involving this compound derivatives showed significant inhibition of cathepsin activity in vitro. The results indicated that these compounds could reduce T cell activation and potentially serve as therapeutic agents for autoimmune diseases .
Case Study 2: Polymerization Techniques
In the context of polymer chemistry, the combination of this compound with N-acetylazepan-2-one demonstrated a novel approach for synthesizing polyamide 6. This method highlighted the compound's utility in creating materials with desirable physical properties while maintaining low toxicity levels .
Properties
IUPAC Name |
1-acetylazepan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWLPCYZFLIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607113 | |
Record name | 1-Acetylazepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50492-23-4 | |
Record name | 1-Acetylazepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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